molecular formula C15H22N2O3S B2605017 4-(furan-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane CAS No. 1448077-56-2

4-(furan-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane

Cat. No.: B2605017
CAS No.: 1448077-56-2
M. Wt: 310.41
InChI Key: ZKDHZQLTHKQSFN-UHFFFAOYSA-N
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Description

4-(furan-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is a complex organic compound that features a furan ring, a morpholine moiety, and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl chloride, which is then reacted with morpholine to form the intermediate compound. This intermediate is subsequently reacted with a thiazepane derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced forms.

    Substitution: The morpholine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic reagents like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

4-(furan-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 4-(furan-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane involves its interaction with specific molecular targets. The furan ring and morpholine moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazepane ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-(furan-2-carbonyl)-3-[(piperidin-4-yl)methyl]-1,4-thiazepane: Similar structure but with a piperidine ring instead of morpholine.

    4-(furan-2-carbonyl)-3-[(pyrrolidin-4-yl)methyl]-1,4-thiazepane: Contains a pyrrolidine ring instead of morpholine.

Uniqueness

4-(furan-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is unique due to the presence of the morpholine moiety, which imparts specific chemical and biological properties. The combination of the furan, morpholine, and thiazepane rings creates a versatile scaffold that can be modified for various applications.

Properties

IUPAC Name

furan-2-yl-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c18-15(14-3-1-7-20-14)17-4-2-10-21-12-13(17)11-16-5-8-19-9-6-16/h1,3,7,13H,2,4-6,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDHZQLTHKQSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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